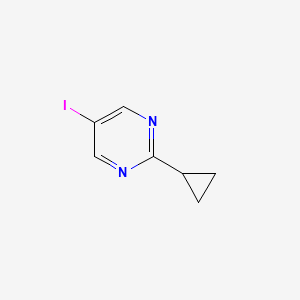

2-Cyclopropyl-5-iodopyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclopropyl-5-iodopyrimidine is a useful research compound. Its molecular formula is C7H7IN2 and its molecular weight is 246.051. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activity and Therapeutic Potential

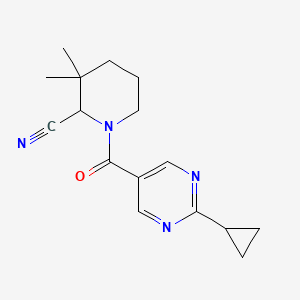

2-Cyclopropyl-5-iodopyrimidine and its derivatives have been extensively studied for their biological activity and potential therapeutic applications. For instance, cyclopropyl-containing compounds have shown inhibitory activity against mammalian topoisomerase II, a crucial enzyme involved in DNA replication and cell division, suggesting potential as antitumor agents (Wentland et al., 1993). Similarly, certain 2-cyclopropylindoloquinones have been synthesized and demonstrated activity against hypoxic cells in vitro, implicating their use in cancer therapy (Naylor et al., 1997). Moreover, 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which can be synthesized using compounds related to this compound, are recognized for their broad applications in medicinal and pharmaceutical industries (Parmar et al., 2023).

Antiviral and Antibacterial Applications

Cyclopropyl-related compounds have also been investigated for their antiviral and antibacterial properties. For instance, certain 2',3'-dideoxy-3'-thiapyrimidine nucleosides were studied for their ability to inhibit hepatitis B virus (HBV) DNA replication, showcasing their potential as antiviral agents (Doong et al., 1991). Additionally, the oxidation of antibiotics by potassium permanganate, an important process in water treatment, involves the reaction with compounds like ciprofloxacin, where the cyclopropyl group is one of the targets for oxidation, indicating the role of such structures in environmental science and pharmaceutical degradation pathways (Hu et al., 2011).

Enzyme Inhibition and Activation

The cyclopropyl moiety and its derivatives have been shown to influence various biological pathways by acting as enzyme inhibitors or activators. For instance, compounds like N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamine have been identified as pure toll-like receptor 8 (TLR8) agonists, crucial for evoking distinct cytokine profiles favoring certain immune responses (Beesu et al., 2016). This showcases the potential of this compound derivatives in immunology and therapeutic applications targeting immune responses.

Chemical Synthesis and Catalysis

This compound is also important in the field of chemical synthesis and catalysis. For example, the oxidation of isopropylcyclopropane by chromyl chloride, involving cyclopropyl compounds, leads to a variety of organic products, demonstrating the chemical reactivity and potential application of such compounds in synthetic chemistry and catalysis (Wang & Mayer, 1997).

Safety and Hazards

The safety information for 2-Cyclopropyl-5-iodopyrimidine includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

The compound “2-Cyclopropyl-5-iodopyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in the synthesis of DNA and RNA as they are part of the structure of these molecules (cytosine, thymine, and uracil are pyrimidines). Therefore, it’s possible that this compound could interact with enzymes involved in nucleotide synthesis or DNA replication, but this is purely speculative without specific study results.

Eigenschaften

IUPAC Name |

2-cyclopropyl-5-iodopyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWGGGWXUFJTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2487930.png)

![ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate](/img/structure/B2487935.png)

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B2487941.png)